Benzyl 2-(aminooxy)acetate
Overview
Description
Benzyl 2-(aminooxy)acetate is an organic compound with the molecular formula C9H11NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an aminooxy group attached to an acetate moiety, which is further linked to a benzyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
Mechanism of Action
Mode of Action
It is known that aminooxy compounds can form stable oxime linkages with aldehydes and ketones, which may influence the function of certain proteins or enzymes .
Biochemical Pathways
Aminooxy compounds are known to interfere with the action of certain transaminases , which could potentially affect amino acid metabolism and other related biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-(aminooxy)acetate can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with 2-(aminooxy)acetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(aminooxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzyl 2-(aminooxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Benzyl acetate: Similar in structure but lacks the aminooxy group.
2-(Aminooxy)acetic acid: Contains the aminooxy group but lacks the benzyl moiety.
Benzyl alcohol: Shares the benzyl group but differs in functional groups.
Uniqueness: Benzyl 2-(aminooxy)acetate is unique due to the presence of both the benzyl and aminooxy groups, which confer distinct reactivity and applications compared to its analogs. This combination allows for versatile chemical transformations and broad utility in research and industry.
Properties
IUPAC Name |
benzyl 2-aminooxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-13-7-9(11)12-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVNXMGKEXOFSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302816 | |
Record name | Phenylmethyl 2-(aminooxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46230-31-3 | |
Record name | Phenylmethyl 2-(aminooxy)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46230-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 2-(aminooxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.